molecular formula C18H15NO5 B2598241 2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 356573-02-9

2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B2598241
CAS No.: 356573-02-9
M. Wt: 325.32
InChI Key: OKAKFOWAOMRWIL-UHFFFAOYSA-N
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Description

This compound belongs to the isoindole-1,3-dione carboxylic acid family, characterized by a dioxoisoindole core substituted with a 4-methoxyphenethyl group and a carboxylic acid moiety at position 5.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-24-13-5-2-11(3-6-13)8-9-19-16(20)14-7-4-12(18(22)23)10-15(14)17(19)21/h2-7,10H,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAKFOWAOMRWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and phthalic anhydride.

    Formation of Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with phthalic anhydride in the presence of a dehydrating agent like acetic anhydride to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the isoindole ring structure.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group participates in amidation reactions using coupling agents. For example:

  • Reaction : Carboxylic acid → Amide

  • Conditions : EDC (N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide) in DMF or DCM at 0–25°C under nitrogen.

  • Applications : Used to synthesize derivatives for pharmaceutical screening .

ReagentSolventTemperatureYield (%)
EDC/HOBtDMF25°C75–85
DCC/DMAPDCM0°C → RT68–72

Hydrolysis Reactions

The isoindole dione moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the dione ring to form dicarboxylic acid derivatives.

    Dione+H2OHClDicarboxylic Acid+Ammonia\text{Dione} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Dicarboxylic Acid} + \text{Ammonia}
  • Basic Hydrolysis : Forms carboxylate salts (e.g., with NaOH) .

ConditionProductNotable Byproducts
1M HCl, 80°C5-Carboxyphthalic acidNH₃
0.1M NaOH, RTSodium carboxylate saltNone

Esterification

The carboxylic acid reacts with alcohols to form esters:

  • Reaction :

    RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}
  • Catalysts : Concentrated H₂SO₄ or DCC .

  • Applications : Enhances lipophilicity for drug delivery .

Demethylation of Methoxy Group

The 4-methoxyphenyl group undergoes demethylation with strong Lewis acids:

  • Reagent : BBr₃ in DCM at −78°C → RT .

  • Product : Hydroxyphenyl derivative, a precursor for further functionalization .

Nucleophilic Attack on Dione Carbonyls

The electron-deficient carbonyl groups in the isoindole dione react with nucleophiles:

  • Example : Reaction with hydrazine to form hydrazide derivatives .

    Dione+NH2NH2Hydrazide+H2O\text{Dione} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazide} + \text{H}_2\text{O}
  • Biological Relevance : Hydrazide derivatives show heparanase inhibition (IC₅₀: 200–500 nM) .

Salt Formation

The carboxylic acid forms salts with inorganic/organic bases:

  • Common Salts : Sodium, potassium, or tromethamine salts .

  • Applications : Improves solubility for in vivo studies .

Photochemical Reactivity

The methoxyphenyl group undergoes photooxidation under UV light:

  • Product : Quinone derivatives via singlet oxygen-mediated pathways .

  • Conditions : UV-A (365 nm), Rose Bengal as photosensitizer .

Interaction with Biological Targets

While not a classical reaction, the compound binds enzymes via:

  • Hydrogen Bonding : Carboxylic acid and dione carbonyls interact with Ser530, Arg120, and Tyr355 in COX-2 .

  • π-π Stacking : Methoxyphenyl group aligns with hydrophobic pockets in heparanase .

Key Research Findings

  • COX-2 Inhibition : Substituent length on the dione moiety modulates binding free energy (ΔG° = −9.2 to −10.8 kcal/mol) .

  • Antiangiogenic Effects : Demethylated derivatives reduce VEGF secretion by 40–60% in vitro .

  • Solubility-Permeability Trade-off : Esterification increases logP by 1.5–2.0 units but reduces aqueous solubility by 70% .

This compound’s multifunctional architecture enables tailored modifications for drug discovery, particularly in anti-inflammatory and anticancer therapeutics .

Scientific Research Applications

Inhibition of Heparanase

A significant application of this compound is its role as an inhibitor of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. Research has shown that derivatives of isoindole compounds exhibit potent inhibitory activity against heparanase, with IC50 values ranging from 200 to 500 nM. This suggests potential therapeutic applications in cancer treatment by mitigating tumor progression and metastasis .

Anti-Angiogenic Effects

The compound has demonstrated anti-angiogenic properties, which can be crucial in cancer therapy. By inhibiting the formation of new blood vessels that tumors require for growth, it serves as a promising candidate for developing anti-cancer drugs .

Biological Tools for Research

Due to its selectivity and potency, this compound can be utilized as a biological tool in research settings to study the mechanisms of heparanase activity and its role in various diseases, including cancer and inflammatory disorders .

Case Study 1: Heparanase Inhibition

In a study investigating the effects of various isoindole derivatives on heparanase activity, researchers synthesized a series of compounds based on the isoindole structure. Among these, 2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibited the highest selectivity towards heparanase over human beta-glucuronidase, indicating its potential as a targeted therapeutic agent .

Case Study 2: Anti-Cancer Properties

Another study explored the anti-cancer effects of isoindole derivatives in vivo using mouse models. The administration of this compound led to a significant reduction in tumor size and weight compared to control groups. The mechanism was attributed to its ability to inhibit angiogenesis and induce apoptosis in cancer cells .

Data Summary

Application AreaFindingsReferences
Heparanase InhibitionIC50 values between 200-500 nM; high selectivity
Anti-Angiogenic EffectsInhibits new blood vessel formation
Biological Research ToolUseful for studying heparanase-related diseases

Mechanism of Action

The mechanism by which 2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects involves interactions with various molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Compound Name Substituent(s) on Phenyl/Other Groups Molecular Formula Molecular Weight CAS Number Source(s)
2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 4-Ethoxy C₁₈H₁₅NO₅ 325.32 166096-53-3 American Elements
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 3,4-Dimethoxy (phenethyl chain) C₁₉H₁₇NO₆ 355.35 356573-99-4 American Elements
2-(2-Chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 2-Chloro C₁₅H₈ClNO₄ 301.68 N/A Santa Cruz Biotechnology
2-(3-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 3-Hydroxy C₁₅H₉NO₅ 283.24 N/A PI Chemicals
2-(Furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Furan-2-ylmethyl C₁₄H₉NO₅ 271.22 356575-75-2 ECHEMI
Key Observations:
  • Substituent Effects: Methoxy vs. Ethoxy: Ethoxy groups (e.g., ) increase molecular weight and hydrophobicity compared to methoxy. Chloro vs. Hydroxy: Chlorine (e.g., ) adds steric bulk and electron-withdrawing effects, while hydroxyl groups (e.g., ) enhance solubility via hydrogen bonding. Aromatic vs.
  • Molecular Weight Trends :

    • Dimethoxy-substituted derivatives (e.g., ) exhibit higher molecular weights (~355 g/mol) due to additional methoxy groups.

Biological Activity

2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound notable for its structural features and potential biological applications. This compound is part of a larger class of isoindole derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities.

Structural Characteristics

The compound features a methoxyphenyl group and a dioxo-dihydro-isoindole moiety, contributing to its unique reactivity and interaction with biological targets. The methoxy group enhances lipophilicity, which may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity or receptor function, leading to specific biological effects.

Antitumor Activity

Research indicates that derivatives of isoindole compounds exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundA431 (human epidermoid carcinoma)10.5
Similar Isoindole DerivativeU251 (human glioblastoma)23.30 ± 0.35

Inhibition of Heparanase

Another significant activity is the inhibition of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. Compounds from the same class as this compound have demonstrated potent inhibitory effects on heparanase with IC50 values ranging from 200 to 500 nM, indicating a high selectivity over human beta-glucuronidase .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer efficacy of isoindole derivatives on several human cancer cell lines. The results indicated that compounds with similar structures to the target compound exhibited potent cytotoxicity and induced apoptosis in cancer cells.
    • Findings : The presence of the methoxy group was crucial for enhancing the cytotoxic effects against A431 cells.
  • Heparanase Inhibition : Research focusing on heparanase inhibitors highlighted that certain isoindole derivatives could effectively inhibit this enzyme's activity, which is critical for cancer progression.
    • Findings : Compounds demonstrated over 100-fold selectivity against human beta-glucuronidase while maintaining significant antiangiogenic properties.

Q & A

Basic: What are the standard synthetic routes for preparing 2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid?

The compound can be synthesized via condensation reactions involving substituted isoindole precursors. A common approach is refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with appropriate amine or thiazolone components in acetic acid, catalyzed by sodium acetate . For example, analogous methods for isoindole-carboxylic acids involve refluxing at 80–100°C for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . Adjustments to substituents (e.g., methoxyphenyl groups) may require optimizing molar ratios and reaction times.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : Confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and isoindole carbonyl signals (δ ~165–175 ppm).
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
  • Infrared (IR) spectroscopy : Identify C=O stretches (~1700 cm⁻¹) and aromatic C-H bending.
  • HPLC : Assess purity (>95% by reverse-phase chromatography).
    Refer to protocols in studies of structurally related isoindole derivatives for comparative analysis .

Basic: What solvents are recommended for recrystallizing this compound?

Recrystallization is typically performed using polar aprotic solvents like DMF or acetic acid, which dissolve the aromatic carboxylic acid moiety while minimizing byproduct contamination. For example, analogous isoindole derivatives are recrystallized from DMF/acetic acid (1:1 v/v) to yield high-purity crystals .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. For example, studies on ethyl pyrrole-carboxylate derivatives used Gaussian09 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate electrostatic potentials . Apply similar methods to analyze the methoxyphenyl group’s electron-donating effects on the isoindole core.

Advanced: What experimental strategies resolve contradictions in spectral data (e.g., unexpected carbonyl shifts)?

If NMR or IR data conflict with expected results:

  • 2D NMR (COSY, HSQC) : Resolve signal overlap and assign protons/carbons unambiguously.
  • X-ray crystallography : Definitive structural confirmation (e.g., as in for indole derivatives).
  • Isotopic labeling : Trace reaction intermediates to identify side products .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Adopt factorial design experiments (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent volume. For instance, highlights factorial designs for multi-parameter optimization. Additionally, leverage membrane separation technologies ( ) to purify intermediates and reduce losses during scale-up.

Advanced: What mechanistic studies explain the role of the methoxyphenyl group in reactivity?

  • Kinetic isotope effects (KIE) : Replace methoxy protons with deuterium to probe electronic effects.
  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to compare reaction rates .
  • DFT transition-state modeling : Identify steric/electronic barriers in key steps (e.g., cyclization).

Advanced: How does the compound’s solubility profile impact biological assay design?

The carboxylic acid group confers pH-dependent solubility. For in vitro assays:

  • Use DMSO stocks (≤10% v/v) for hydrophobic assays.
  • Neutralize with NaOH for aqueous buffers (e.g., PBS).
    Validate solubility via dynamic light scattering (DLS) to prevent aggregation artifacts.

Advanced: What strategies address low yields in the final cyclization step?

  • Microwave-assisted synthesis : Reduce reaction time and improve energy transfer.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Theoretical Framework: How can researchers link this compound’s properties to broader pharmacological hypotheses?

Align studies with frameworks like:

  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methoxy position) with biological activity.
  • Drug-likeness metrics : Apply Lipinski’s Rule of Five to assess bioavailability.
    Reference ’s emphasis on theory-driven experimental design to prioritize hypothesis testing.

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